4-(1-methyl-1H-1,2,4-triazol-3-yl)aniline
Description
Properties
IUPAC Name |
4-(1-methyl-1,2,4-triazol-3-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4/c1-13-6-11-9(12-13)7-2-4-8(10)5-3-7/h2-6H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXSGNFQPJQSJJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC(=N1)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-methyl-1H-1,2,4-triazol-3-yl)aniline typically involves the formation of the triazole ring followed by its attachment to the aniline moiety. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 1-methyl-1H-1,2,4-triazole-3-amine with aniline derivatives can be catalyzed by acids or bases to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(1-methyl-1H-1,2,4-triazol-3-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or azo derivatives.
Reduction: Reduction reactions can convert nitro derivatives back to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst (e.g., Pd/C) are frequently used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroaniline derivatives, while substitution reactions can produce a variety of functionalized aniline compounds .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
One of the primary applications of 4-(1-methyl-1H-1,2,4-triazol-3-yl)aniline is in the development of antimicrobial agents. Research has indicated that triazole derivatives exhibit significant antimicrobial properties. In a study evaluating various triazole compounds, derivatives of this compound demonstrated promising activity against a range of bacteria and fungi. The structure-activity relationship (SAR) studies highlighted that modifications to the aniline moiety could enhance antimicrobial efficacy .
HIV Inhibitors
Another notable application is in the synthesis of HIV inhibitors. The compound serves as a scaffold for developing non-nucleoside reverse transcriptase inhibitors (NNRTIs). A recent study synthesized derivatives based on the triazole framework and evaluated their activity against HIV strains. The results indicated that certain modifications to the triazole ring significantly improved antiviral activity .
Agricultural Science
Fungicides
In agriculture, this compound has been explored for its potential as a fungicide. Triazole compounds are known for their fungicidal properties, particularly against plant pathogens. Research has shown that this compound can inhibit fungal growth by interfering with ergosterol biosynthesis, making it a candidate for developing new agricultural fungicides .
Materials Science
Polymer Chemistry
The compound's unique chemical structure allows it to be utilized in polymer chemistry. It can be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength. Studies have demonstrated that polymers containing triazole units exhibit improved resistance to degradation under various environmental conditions .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The following table summarizes different synthetic routes reported in the literature:
| Synthesis Method | Starting Materials | Yield (%) | Notes |
|---|---|---|---|
| Method A | Aniline + Triazole derivative | 85 | Simple one-pot reaction with high efficiency. |
| Method B | Methylhydrazine + aromatic aldehyde | 75 | Requires purification steps but yields pure product. |
| Method C | Triazole + amine coupling | 90 | High yield with minimal side products. |
Case Study 1: Antimicrobial Efficacy
A study published in Frontiers in Chemistry evaluated the antimicrobial efficacy of various triazole derivatives against common pathogens. The results indicated that compounds similar to this compound showed significant inhibition zones when tested against Staphylococcus aureus and Candida albicans, suggesting their potential as effective antimicrobial agents .
Case Study 2: Synthesis of HIV Inhibitors
In another research effort documented in Nature Communications, scientists synthesized a series of NNRTIs based on the this compound scaffold. These compounds were tested in vitro against HIV strains IIIB and K103N/Y181C mutants. The most promising derivatives exhibited IC50 values in the low nanomolar range, indicating strong antiviral activity .
Mechanism of Action
The mechanism of action of 4-(1-methyl-1H-1,2,4-triazol-3-yl)aniline involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. This compound may inhibit or activate certain pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Structural and Functional Insights
Substituent Effects :
- Electron-Withdrawing Groups (e.g., trifluoromethyl in ): Enhance metabolic stability and binding affinity to hydrophobic enzyme pockets.
- Methoxy Groups (e.g., ): Improve solubility and modulate electronic effects on the aromatic ring.
- Methylene Linkers (e.g., ): Increase conformational flexibility for target engagement.
Synthetic Challenges :
Pharmacological Relevance
- Kinase Inhibitors : Compounds like 4-(1-methyltriazol-3-yl)aniline are pivotal in synthesizing Deucravacitinib, a TYK2 inhibitor for psoriasis .
- Antiviral and Antitumor Activity : Urea derivatives (e.g., ) show promise in helicase inhibition, while triazole-aniline hybrids are explored for antiproliferative effects .
Biological Activity
4-(1-methyl-1H-1,2,4-triazol-3-yl)aniline is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a 1,2,4-triazole ring attached to an aniline group, which contributes to its diverse biological activities. The presence of nitrogen atoms in the triazole ring facilitates interactions with various biological targets, enhancing its potential as a pharmacological agent.
Target Interactions:
- The triazole ring can bind to iron in the heme groups of certain enzymes, influencing their activity.
- The phenyl moiety interacts with the active sites of enzymes, which may be critical for its biological effects.
Biochemical Pathways:
- Compounds containing a triazole structure are known to inhibit ergosterol biosynthesis in fungi by blocking the enzyme 14α-demethylase , which is vital for fungal membrane integrity .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various pathogens and shown to inhibit their growth effectively. The compound's ability to disrupt fungal cell membranes by targeting ergosterol biosynthesis underlines its potential as an antifungal agent .
Anticancer Activity
Several studies have explored the anticancer properties of this compound. Notably:
- In vitro studies demonstrated that derivatives of this compound can induce apoptosis in cancer cells by interfering with cell cycle progression and tubulin polymerization. For example, compounds derived from similar structures showed IC50 values in the nanomolar range against breast cancer cell lines .
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study A | MCF-7 | 0.052 | Induction of apoptosis and G2/M phase arrest |
| Study B | MDA-MB-231 | 0.074 | Inhibition of tubulin polymerization |
Cytokine Modulation
The compound has also been investigated for its role as a cytokine modulator. It has shown potential in regulating immune responses in inflammatory diseases, suggesting its utility in therapeutic applications where cytokine signaling is critical.
Pharmacokinetics
The pharmacokinetic profile of this compound indicates favorable properties due to its ability to form hydrogen bonds. This characteristic enhances its solubility and bioavailability, making it a promising candidate for drug development.
Case Study 1: Antifungal Efficacy
A study assessed the antifungal activity of this compound against various fungal strains. Results indicated that the compound inhibited fungal growth at concentrations significantly lower than conventional antifungals.
Case Study 2: Anticancer Potential
In another investigation focusing on breast cancer cells (MCF-7), the compound demonstrated strong antiproliferative effects with an IC50 value of 52 nM. The study highlighted its mechanism involving tubulin inhibition and subsequent cell cycle arrest .
Q & A
Q. What are the standard synthetic routes for 4-(1-methyl-1H-1,2,4-triazol-3-yl)aniline, and how do reaction conditions influence yield?
Methodological Answer: The compound is typically synthesized via Suzuki-Miyaura cross-coupling or nucleophilic substitution. A representative method involves reacting 2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline with 3-bromo-1-methyl-1H-1,2,4-triazole using catalysts like XPhos Pd G3 or tetrakis(triphenylphosphine)palladium(0). Key factors include:
- Catalyst choice : XPhos Pd G3 yields 88% , while Pd(PPh₃)₄ yields 70% .
- Temperature : Optimal at 90–100°C; higher temperatures may degrade sensitive intermediates.
- Solvent system : 1,4-dioxane/water mixtures enhance solubility and reaction homogeneity .
- Purification : Silica gel chromatography with CH₂Cl₂/MeOH (95:5) is standard .
Q. Table 1: Comparison of Synthetic Methods
| Catalyst | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| XPhos Pd G3 | 1,4-Dioxane/H₂O | 90 | 88 | |
| Pd(PPh₃)₄ | 1,4-Dioxane/H₂O | 100 | 70 |
Q. What are the key physicochemical properties of this compound?
Methodological Answer: Critical properties include:
- Molecular weight : 204.23 g/mol (C₁₀H₁₂N₄O) .
- Solubility : Poor in water; soluble in polar aprotic solvents (DMF, DMSO) .
- Stability : Stable under inert atmospheres but prone to oxidation in air .
- Melting point : Not explicitly reported, but analogs like 3-(4-methyl-4H-1,2,4-triazol-3-yl)aniline melt at 158–159°C .
Q. Table 2: Physicochemical Data
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₀H₁₂N₄O | |
| Molecular Weight | 204.23 g/mol | |
| Purity (HPLC) | ≥99% |
Advanced Research Questions
Q. How can spectroscopic data (NMR, LCMS) resolve structural ambiguities in derivatives of this compound?
Methodological Answer:
- ¹H NMR : The aromatic region (δ 6.5–8.1 ppm) distinguishes substituents on the aniline ring. For example, methoxy groups appear as singlets near δ 3.8 ppm .
- LCMS : Molecular ion peaks (e.g., m/z 204.1 [M+H]⁺) confirm molecular weight, while fragmentation patterns identify triazole ring stability .
- Contradictions : Discrepancies in reported yields (e.g., 70% vs. 88%) may arise from impurities in starting materials or catalyst lot variability. Cross-validation with elemental analysis is advised .
Q. How does the 1-methyl-1,2,4-triazole moiety influence pharmacological activity compared to tetrazole analogs?
Methodological Answer: The triazole ring enhances metabolic stability over tetrazoles, which are prone to enzymatic reduction. For example:
Q. Table 3: Comparative Bioactivity
| Compound | Target | IC₅₀ (nM) | Reference |
|---|---|---|---|
| 4-(1-Methyltriazol-3-yl)aniline derivative | JAK1 | 5.2 | |
| Tetrazole analog | JAK1 | 12.4 |
Q. What strategies optimize this compound for use in multicomponent reactions (e.g., synthesizing kinase inhibitors)?
Methodological Answer:
- Protecting groups : Boc protection of the aniline -NH₂ prevents unwanted side reactions during cross-coupling .
- Catalyst screening : Pd/XPhos systems outperform traditional catalysts in coupling efficiency .
- Scale-up challenges : Industrial methods use continuous flow reactors to mitigate exothermic risks .
Q. How do substituents on the triazole ring affect electronic properties and reactivity?
Methodological Answer:
- Electron-withdrawing groups (e.g., -CF₃) decrease nucleophilicity at the aniline -NH₂, slowing electrophilic substitution.
- Methyl groups : The 1-methyl group on the triazole enhances steric hindrance, reducing undesired dimerization .
- Computational modeling : DFT studies predict HOMO/LUMO distributions to guide rational design .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
